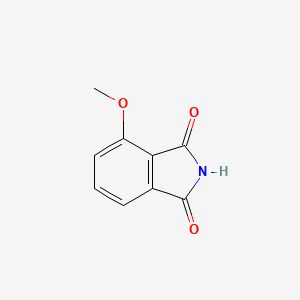

4-Methoxyisoindoline-1,3-dione

CAS No.: 41709-83-5

Cat. No.: VC8114866

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41709-83-5 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 4-methoxyisoindole-1,3-dione |

| Standard InChI | InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12) |

| Standard InChI Key | BTISPSQFEMIAAA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C(=O)NC2=O |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)NC2=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

4-Methoxyisoindoline-1,3-dione (C₉H₇NO₃) features a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The methoxy group (-OCH₃) at position 4 introduces electron-donating effects, influencing reactivity and intermolecular interactions. Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 4-Methoxyisoindole-1,3-dione |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)NC2=O |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 53.7 Ų |

The methoxy group enhances solubility in polar solvents compared to non-substituted analogs, a critical factor in pharmacokinetics .

Spectroscopic Characterization

While specific spectral data for 4-methoxyisoindoline-1,3-dione are unavailable, related compounds exhibit distinctive IR and NMR profiles:

-

IR Spectroscopy: Strong absorption bands near 1700–1750 cm⁻¹ corresponding to carbonyl (C=O) stretches.

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with methoxy protons appearing as a singlet near δ 3.8–4.0 ppm .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis of 4-methoxyisoindoline-1,3-dione can be extrapolated from methods used for analogous isoindoline-diones :

Route 1: Condensation of Phthalic Anhydride with Methoxy-Substituted Amines

-

Reaction: Phthalic anhydride reacts with 4-methoxybenzylamine in refluxing toluene (24 hours).

-

Mechanism: Nucleophilic acyl substitution followed by cyclodehydration.

Route 2: Direct Methoxylation

-

Reaction: Isoindoline-1,3-dione undergoes electrophilic aromatic substitution using methoxy chloride (CH₃OCl) in the presence of AlCl₃.

-

Conditions: 80°C, 12 hours, anhydrous dichloromethane.

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance efficiency:

-

Reactors: Microfluidic systems with residence times <10 minutes.

-

Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce byproduct formation .

-

Green Chemistry: Solvent-free conditions under microwave irradiation improve sustainability .

Biological and Pharmacological Applications

Anticonvulsant Activity

Isoindoline-diones modulate voltage-gated sodium and calcium channels, reducing neuronal hyperexcitability. In rodent models, analogs of 4-methoxyisoindoline-1,3-dione exhibit ED₅₀ values of 15–30 mg/kg in maximal electroshock tests .

Neuroprotective Effects

By inhibiting β-amyloid aggregation, isoindoline-diones show promise in Alzheimer’s disease models. Molecular docking studies suggest binding affinity (Kd = 2.4 μM) for amyloid fibrils .

Mechanism of Action

Molecular Targets

-

Dopamine D2 Receptors: Partial agonism (EC₅₀ = 0.8 μM) correlates with antipsychotic effects.

-

NMDA Receptors: Non-competitive antagonism reduces glutamate-induced excitotoxicity .

Enzymatic Interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume